
DL-PHENYLALANINE (2-D)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-PHENYLALANINE (2-D) is a useful research compound. Molecular weight is 166.16. The purity is usually 98%+.
BenchChem offers high-quality DL-PHENYLALANINE (2-D) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-PHENYLALANINE (2-D) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pain Management and Analgesic Properties
DL-Phenylalanine has been studied for its potential analgesic effects, particularly in enhancing the efficacy of opiate analgesics. Research indicates that DLPA can significantly potentiate the effects of opioids, allowing for lower doses and minimizing side effects associated with higher dosages. A study highlighted that DLPA administration improved pain thresholds in patients undergoing acupuncture, suggesting its role as an adjunct therapy in chronic pain management .
Case Study:
- A clinical trial involving patients with chronic non-malignant pain (CNMP) demonstrated that the addition of DLPA to morphine therapy resulted in notable improvements in pain relief and associated depression. Patients reported enhanced quality of life with reduced reliance on opioid medications .
Neurological Applications
DL-Phenylalanine has been investigated for its role in treating neurological disorders such as depression and Parkinson’s disease. The D-form of phenylalanine is known to inhibit enkephalinase, an enzyme that breaks down endorphins, thus potentially increasing endorphin levels in the brain. This mechanism may contribute to mood enhancement and reduced symptoms of depression .
Case Study:
- In a study involving alcoholic mice, administration of D-phenylalanine resulted in increased endorphin levels and a significant reduction in alcohol-seeking behavior, suggesting its potential application in addiction treatment .
Diabetes and Insulin Regulation
Recent research has explored the effects of phenylalanine on insulin signaling and glucose metabolism. While L-phenylalanine has been shown to stimulate insulin secretion, D-phenylalanine appears to modulate this effect by inhibiting fiber formation associated with insulin resistance. This dual action presents a potential therapeutic avenue for managing Type 2 diabetes (T2D) symptoms .
Data Table: Effects of Phenylalanine on Insulin Levels
Type of Phenylalanine | Effect on Insulin Secretion | Effect on Glucose Metabolism |
---|---|---|
L-Phenylalanine | Increases insulin levels | Reduces postprandial glucose |
D-Phenylalanine | No significant effect | Modulates insulin resistance |
Role in Phenylketonuria (PKU)
In patients with PKU, where the metabolism of phenylalanine is impaired, DLPA may serve as a therapeutic agent to manage symptoms. The D-form can inhibit the aggregation of L-phenylalanine into amyloid fibrils, which are toxic at high concentrations. This property suggests that D-phenylalanine could be beneficial in preventing complications associated with PKU .
Case Study:
- A study demonstrated that D-phenylalanine effectively halted the formation of amyloid fibrils from L-phenylalanine under certain conditions, indicating its potential use as a therapeutic modulator in PKU management .
Combination Therapies
DLPA is also being explored in combination therapies for various conditions, including Reward Deficiency Syndrome (RDS). When combined with N-acetyl-L-cysteine (NAC), DLPA may enhance dopamine release and stabilize dopamine levels within brain circuits associated with reward processing .
Data Table: Potential Combinations with DLPA
Combination | Proposed Benefits |
---|---|
DLPA + NAC | Enhanced dopamine release |
DLPA + Acupuncture | Improved analgesic effects |
DLPA + Nutraceuticals | Synergistic effects on mood regulation |
Eigenschaften
Molekulargewicht |
166.16 |
---|---|
Reinheit |
98%+ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.